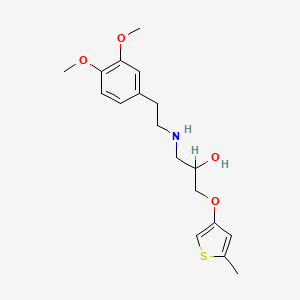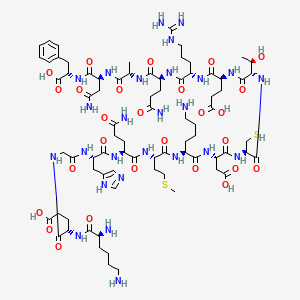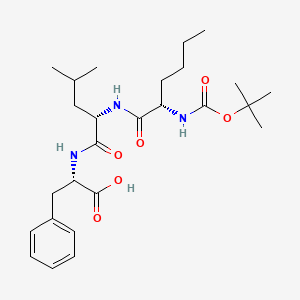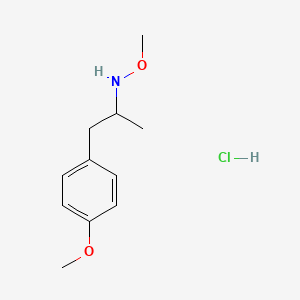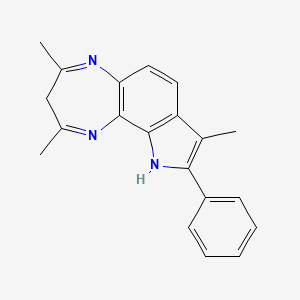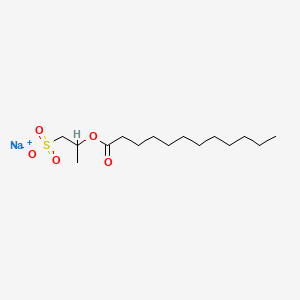
Sodium 2-(dodecanoyloxy)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(dodecanoyloxy)propane-1-sulfonate: is an organic compound with the molecular formula C15H29NaO5S . It is a surfactant, commonly used in personal care products due to its excellent cleansing and foaming properties. This compound is known for its mildness and ability to produce a dense, luxurious foam, making it a popular choice in formulations for shampoos, body washes, and facial cleansers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-(dodecanoyloxy)propane-1-sulfonate typically involves the esterification of an epoxide with a sulfonic acid. The reaction conditions often include the use of a suitable catalyst and controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where the epoxide and sulfonic acid are mixed under controlled conditions. The product is then neutralized with a base to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(dodecanoyloxy)propane-1-sulfonate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the sulfonate group .
Common Reagents and Conditions:
Esterification: Typically involves an epoxide and a sulfonic acid in the presence of a catalyst.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond.
Major Products:
Esterification: this compound.
Hydrolysis: Dodecanoic acid and propane-1-sulfonic acid.
Scientific Research Applications
Sodium 2-(dodecanoyloxy)propane-1-sulfonate is widely used in scientific research due to its surfactant properties. It is utilized in:
Chemistry: As a surfactant in various chemical reactions and formulations.
Biology: In cell lysis buffers and protein extraction solutions.
Medicine: In formulations for topical applications due to its mildness and low irritation potential.
Industry: In personal care products, detergents, and cleaning agents.
Mechanism of Action
The mechanism of action of sodium 2-(dodecanoyloxy)propane-1-sulfonate involves its ability to reduce surface tension, allowing it to effectively emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. The molecular targets include lipid membranes and proteins, which it interacts with to disrupt and solubilize .
Comparison with Similar Compounds
- Sodium lauroyl methyl isethionate
- Sodium cocoyl isethionate
- Sodium lauroyl sarcosinate
Comparison: Sodium 2-(dodecanoyloxy)propane-1-sulfonate is unique due to its secondary ester structure, which provides greater hydrolytic stability compared to many common esters. This stability, along with its broad pH range, makes it a versatile ingredient in various formulations .
Properties
CAS No. |
156572-81-5 |
|---|---|
Molecular Formula |
C15H29NaO5S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
sodium;2-dodecanoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(16)20-14(2)13-21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
NVIZQHFCDBQNPH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)CS(=O)(=O)[O-].[Na+] |
physical_description |
Liquid, Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




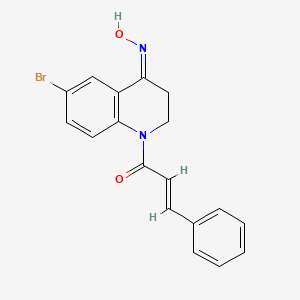
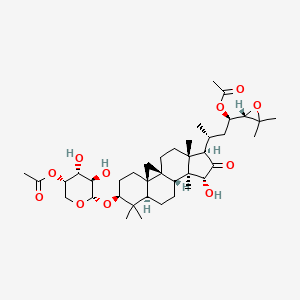
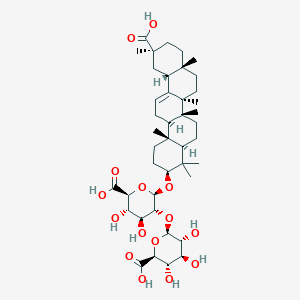
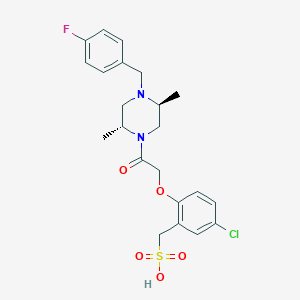
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)

